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molecular formula C14H10BrFN2S B8372297 N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-benzothiazol-2-amine

N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B8372297
M. Wt: 337.21 g/mol
InChI Key: QWHJLCYQHQLERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091228B2

Procedure details

In a similar manner to that described above for the preparation of N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-benzothiazol-2-amine and N-(4-bromo-2-fluorophenyl)-N-(6-trifluoromethoxy-1,3-benzothiazol-2-yl)amine, using 2-chloro-6-fluoro-1,3-benzothiazole and 2-fluoro-4-bromoaniline, was prepared the desired product as a white solid (78% yield). 1H NMR (400 MHz, DMSO-d6) δ 10.50 (s, 1H), 8.60 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 7.20 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-bromo-2-fluorophenyl)-N-(6-trifluoromethoxy-1,3-benzothiazol-2-yl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[CH:16][CH:15]=[C:14](C)[C:12]=3[N:13]=2)=[C:4]([F:19])[CH:3]=1.BrC1C=CC(NC2SC3C=C(OC(F)(F)[F:39])C=CC=3N=2)=C(F)C=1.ClC1SC2C=C(F)C=CC=2N=1.FC1C=C(Br)C=CC=1N>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][C:11]3[CH:17]=[C:16]([F:39])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[C:4]([F:19])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC=1SC2=C(N1)C(=CC=C2)C)F
Name
N-(4-bromo-2-fluorophenyl)-N-(6-trifluoromethoxy-1,3-benzothiazol-2-yl)amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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